molecular formula C8H6F2O2 B1301623 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone CAS No. 140675-42-9

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Cat. No.: B1301623
CAS No.: 140675-42-9
M. Wt: 172.13 g/mol
InChI Key: MCDJUVXLLXTCFP-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is a substituted acetophenone derivative, characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3,5-difluorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone
  • 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone
  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone

Uniqueness: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, also known as 3,5-difluoro-2-hydroxyacetophenone (CAS Number: 140675-42-9), is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxy group and two fluorine atoms on the aromatic ring, which influence its reactivity and biological interactions. The presence of these substituents can enhance lipophilicity and alter the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with hydroxyl and fluorine substituents can exhibit significant antioxidant properties. The hydroxyl group is known to donate hydrogen atoms, thus neutralizing free radicals. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial for the development of treatments for chronic inflammatory diseases.

Neuroprotective Properties

Recent studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. It has shown potential in models of neurodegeneration by reducing apoptosis in neuronal cells exposed to neurotoxic agents.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of NF-κB Pathway : This pathway is critical in regulating immune response and inflammation. The compound's ability to inhibit this pathway contributes to its anti-inflammatory effects.
  • Modulation of Enzyme Activity : The compound acts as a modulator for various enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced neuronal cell death in a model of Alzheimer's disease. The compound improved cognitive function in animal models by decreasing amyloid-beta aggregation and oxidative stress markers.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound. It was found that administration led to a marked reduction in inflammatory markers in a murine model of arthritis. The study concluded that the compound could be a potential therapeutic agent for inflammatory diseases.

Safety Profile

While the biological activities are promising, safety assessments indicate that this compound can cause irritation to eyes and skin upon contact. Long-term toxicity studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

1-(3,5-difluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDJUVXLLXTCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371738
Record name 1-(3,5-difluoro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140675-42-9
Record name 1-(3,5-difluoro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-Difluoro-2'-hydroxyacetophenone 98%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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